molecular formula C11H18ClN B8342794 (4-Butylphenyl)methylamine hydrochloride

(4-Butylphenyl)methylamine hydrochloride

Cat. No.: B8342794
M. Wt: 199.72 g/mol
InChI Key: IHVWXOBNNUPHKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Butylphenyl)methylamine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a butyl group attached to a phenyl ring, which is further connected to a methylamine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Butylphenyl)methylamine hydrochloride typically involves the following steps:

    Nitration of 4-Butylbenzene: The starting material, 4-butylbenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to form 4-butyl-1-nitrobenzene.

    Reduction of Nitro Group: The nitro group in 4-butyl-1-nitrobenzene is reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron filings in hydrochloric acid, yielding 4-butylaniline.

    Formation of Methylamine Derivative: 4-butylaniline is then reacted with formaldehyde and formic acid in a reductive amination process to form (4-butylphenyl)methylamine.

    Hydrochloride Salt Formation: Finally, (4-butylphenyl)methylamine is treated with hydrochloric acid to form the hydrochloride salt, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming corresponding imines or amides.

    Reduction: The compound can be reduced to form secondary or tertiary amines under specific conditions.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

(4-Butylphenyl)methylamine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in developing new therapeutic agents.

    Industry: It serves as a precursor in the manufacture of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Butylphenyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • (4-Methylphenyl)methylamine hydrochloride
  • (4-Ethylphenyl)methylamine hydrochloride
  • (4-Propylphenyl)methylamine hydrochloride

Comparison:

  • Structural Differences: The primary difference lies in the length of the alkyl chain attached to the phenyl ring.
  • Chemical Properties: These compounds exhibit similar chemical properties but may differ in solubility, boiling points, and reactivity based on the alkyl chain length.
  • Biological Activity: The biological activity can vary, with longer alkyl chains potentially enhancing lipophilicity and membrane permeability.

(4-Butylphenyl)methylamine hydrochloride stands out due to its specific balance of hydrophobic and hydrophilic properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H18ClN

Molecular Weight

199.72 g/mol

IUPAC Name

(4-butylphenyl)methanamine;hydrochloride

InChI

InChI=1S/C11H17N.ClH/c1-2-3-4-10-5-7-11(9-12)8-6-10;/h5-8H,2-4,9,12H2,1H3;1H

InChI Key

IHVWXOBNNUPHKG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)CN.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-butylbenzonitrile (30.09 g) in EtOH (380 mL) and HCl (4N in dioxane, 50 mL, 200 mmol) was hydrogenated at 50 psi on a Parr shaker in the presence of 10% palladium on carbon (6.09 g). The catalyst was removed via filtration through Celite® and the solution was concentrated in vacuo. The residue was suspended in Et2O and filtered to provide 4-butylbenzylamine hydrochloride as an off-white solid (32.47 g). 1H NMR (400 MHz, CD3OD) δ 7.33 (d, 2H), 7.22 (d, 2H), 4.04 (s, 2H), 2.60 (t, 2H), 1.56 (m, 2H), 1.31 (m, 2H), 0.89 (t, 3H).
Quantity
30.09 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
380 mL
Type
solvent
Reaction Step Three
Quantity
6.09 g
Type
catalyst
Reaction Step Four

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